molecular formula C11H13ClN2 B1628256 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine CAS No. 873943-63-6

2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B1628256
CAS No.: 873943-63-6
M. Wt: 208.69 g/mol
InChI Key: CGVNMLHYILRHEI-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl and chloro substituents on the imidazo[1,2-a]pyridine core imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and a chlorinating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors that allow for better control of reaction parameters and improved yields. The use of automated systems can also reduce the risk of side reactions and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups on the imidazo-pyridine ring.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-tert-butyl-6-aminoimidazo[1,2-a]pyridine, while oxidation can produce this compound N-oxide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and tert-butyl groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-6-fluoroimidazo[1,2-a]pyridine
  • 2-Tert-butyl-6-bromoimidazo[1,2-a]pyridine
  • 2-Tert-butyl-6-iodoimidazo[1,2-a]pyridine

Uniqueness

2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine is unique due to the specific combination of the tert-butyl and chloro substituents, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVNMLHYILRHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587657
Record name 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873943-63-6
Record name 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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